molecular formula C24H24N4O4 B11452947 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11452947
M. Wt: 432.5 g/mol
InChI Key: VZZRMQOYCQGPPW-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzodioxole moiety, a piperazine ring, a furan ring, and a quinazolinone core, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:

  • Formation of the Benzodioxole-Piperazine Intermediate

      Starting Materials: 1,3-benzodioxole and piperazine.

      Reaction Conditions: The benzodioxole is reacted with piperazine in the presence of a suitable base (e.g., potassium carbonate) and solvent (e.g., xylene) at elevated temperatures (around 130°C) to form the intermediate.

  • Coupling with Furan-2-yl Compound

      Starting Materials: The benzodioxole-piperazine intermediate and a furan-2-yl halide.

      Reaction Conditions: The intermediate is coupled with the furan-2-yl halide using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck reaction) under inert atmosphere conditions.

  • Cyclization to Form Quinazolinone Core

      Starting Materials: The coupled product from the previous step.

      Reaction Conditions: Cyclization is achieved by heating the product with a suitable cyclizing agent (e.g., polyphosphoric acid) to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the benzodioxole or furan rings can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents under inert atmosphere.

      Products: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Typically performed in polar aprotic solvents.

      Products: Substitution reactions on the piperazine ring can introduce various functional groups, enhancing the compound’s pharmacological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Medicine

In medicine, 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one has shown promise as a therapeutic agent. It has been investigated for its potential to act as a dopamine receptor agonist, which could be beneficial in treating conditions like Parkinson’s disease.

Industry

Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals. Its complex structure and reactivity make it valuable in the production of high-value chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as dopamine receptors. By binding to these receptors, it can modulate neurotransmitter release and influence various neurological pathways. This interaction is crucial for its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Piribedil: Another dopamine receptor agonist with a similar piperazine structure.

    Quinazolinone Derivatives: Compounds with a quinazolinone core that exhibit various pharmacological activities.

    Benzodioxole Derivatives: Compounds containing the benzodioxole moiety, known for their diverse biological activities.

Uniqueness

What sets 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one apart is its combination of structural elements from different pharmacologically active compounds. This unique structure allows it to interact with multiple biological targets, potentially offering a broader range of therapeutic applications compared to its analogs.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H24N4O4/c29-20-12-17(21-2-1-9-30-21)11-19-18(20)13-25-24(26-19)28-7-5-27(6-8-28)14-16-3-4-22-23(10-16)32-15-31-22/h1-4,9-10,13,17H,5-8,11-12,14-15H2

InChI Key

VZZRMQOYCQGPPW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C5C(=N4)CC(CC5=O)C6=CC=CO6

Origin of Product

United States

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